molecular formula C12H18FNO3S B12041864 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate

Cat. No.: B12041864
M. Wt: 275.34 g/mol
InChI Key: MXPNLFFEKYTWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is a chemical compound with the molecular formula C12H18FNO3S and a molecular weight of 275.34 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate typically involves the reaction of 3-Fluoro-3-Methylpyrrolidine with p-Toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is unique due to its specific fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

Molecular Formula

C12H18FNO3S

Molecular Weight

275.34 g/mol

IUPAC Name

3-fluoro-3-methylpyrrolidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(6)2-3-7-4-5/h2-5H,1H3,(H,8,9,10);7H,2-4H2,1H3

InChI Key

MXPNLFFEKYTWTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNC1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.